N-hexyl-4-methoxyaniline
Description
N-Hexyl-4-methoxyaniline is an aromatic amine derivative characterized by a methoxy group (-OCH₃) at the para position of the benzene ring and a hexyl chain (-C₆H₁₃) attached to the nitrogen atom. This structure confers unique physicochemical properties, making it relevant in organic synthesis, material science, and pharmaceutical research. The hexyl chain enhances lipophilicity, while the methoxy group influences electronic effects, modulating reactivity and solubility .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-hexyl-4-methoxyaniline |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-6-11-14-12-7-9-13(15-2)10-8-12/h7-10,14H,3-6,11H2,1-2H3 |
InChI Key |
SZMWGXHQUQJAGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis compare N-hexyl-4-methoxyaniline with structurally related compounds, focusing on substituent effects, physical properties, and hazard profiles.
Table 1: Comparative Overview of this compound and Analogous Compounds
*Synonyms and CAS variations listed in .
Substituent Effects on Physicochemical Properties
- N-Substituent Impact: Hexyl vs. Cyclohexyl: The linear hexyl chain in this compound likely increases solubility in nonpolar solvents compared to the bulky cyclohexyl group in N-cyclohexyl-4-methoxyaniline. The cyclohexyl group may hinder steric access to the nitrogen lone pair, reducing reactivity . Hexyl vs.
Ring Substituent Impact :
- Methoxy vs. Hexyloxy : The methoxy group (-OCH₃) is electron-donating, activating the ring toward electrophilic substitution. In contrast, the hexyloxy group (-OC₆H₁₃) in 4-hexyloxyaniline adds steric bulk and further lipophilicity, which may alter aggregation behavior in material science applications .
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